molecular formula C23H17BrN2O3 B11588000 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11588000
M. Wt: 449.3 g/mol
InChI Key: JVLVQKHHIPFLKQ-UHFFFAOYSA-N
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Description

2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its biological activity, and a benzyloxy group that can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol and a β-ketoester under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Bromination: The bromophenyl group is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromene core can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile can be studied for its potential as a bioactive molecule. Its chromene core is known for anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features suggest potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the chromene core could inhibit enzymes involved in oxidative stress pathways, while the benzyloxy group might enhance cell permeability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[2-(benzyloxy)-5-fluorophenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[2-(benzyloxy)-5-iodophenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Uniqueness

Compared to its analogs, 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile may exhibit unique properties due to the presence of the bromine atom. Bromine can influence the compound’s electronic properties, reactivity, and biological activity, potentially making it more effective in certain applications.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H17BrN2O3/c24-15-6-9-20(28-13-14-4-2-1-3-5-14)18(10-15)22-17-8-7-16(27)11-21(17)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2

InChI Key

JVLVQKHHIPFLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N

Origin of Product

United States

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